2-Iodofuran
Overview
Description
2-Iodofuran is an organic compound with the molecular formula C₄H₃IO It is a derivative of furan, where an iodine atom is substituted at the second position of the furan ring
Mechanism of Action
Target of Action
Furan derivatives, which include 2-iodofuran, are core structures found in a wide variety of natural products and biologically-active compounds . They are often used in the synthesis of new drugs .
Mode of Action
For instance, this compound has been shown to inhibit the growth of bacteria in vitro . The inhibition is due to the oxidation of this compound by the bacterial electron transport chain, which leads to an accumulation of electrons .
Biochemical Pathways
For example, they are involved in the synthesis of substituted pyrans and furans using molecular iodine, a simple and inexpensive catalyst .
Result of Action
It has been shown to inhibit the growth of bacteria in vitro, suggesting that it may have antimicrobial properties .
Action Environment
The synthesis of substituted pyrans and furans, including this compound, can be performed in solvent-free conditions in ambient temperature and atmosphere , suggesting that the compound may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodofuran can be synthesized through several methods. One common approach involves the iodination of furan. This can be achieved by reacting furan with iodine in the presence of an oxidizing agent such as silver sulfate or nitric acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Iodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: this compound can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form furan or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan.
Scientific Research Applications
Comparison with Similar Compounds
2-Bromofuran: Similar to 2-Iodofuran but with a bromine atom instead of iodine.
2-Chlorofuran: Contains a chlorine atom at the second position.
2-Fluorofuran: The least reactive among the halogenated furans due to the high electronegativity and small atomic radius of fluorine.
Uniqueness of this compound: this compound is unique among halogenated furans due to the large atomic radius and lower electronegativity of iodine, which makes it highly reactive in substitution reactions. This reactivity is advantageous in organic synthesis, allowing for the efficient introduction of various substituents into the furan ring.
Properties
IUPAC Name |
2-iodofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IO/c5-4-2-1-3-6-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWZZNUEYMBBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468659 | |
Record name | 2-iodofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54829-48-0 | |
Record name | 2-iodofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2-Iodofuran in organic synthesis?
A1: this compound serves as a valuable reagent in organic synthesis. It can be converted to 2-Furylmagnesium Iodide [], a Grignard reagent, which plays a crucial role in various carbon-carbon bond formation reactions. This allows for the synthesis of more complex molecules containing the furan ring system.
Q2: How can 2-halofurans, including this compound, be further functionalized?
A2: Electrochemical methods offer a route for the functionalization of 2-halofurans like this compound. For instance, electrolytic methoxylation can introduce a methoxy group to the furan ring []. This method provides an alternative to traditional chemical transformations and can lead to new synthetic possibilities for furan-containing compounds.
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